

(-)-Stylopine CAS registry number and molecular weight

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Compound of Interest

Compound Name: (-)-Stylopine

Cat. No.: B1682497

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An In-depth Technical Guide to (-)-Stylopine

For Researchers, Scientists, and Drug Development Professionals

Core Compound Details: (-)-Stylopine

(-)-Stylopine is a naturally occurring protoberberine alkaloid found in plants of the Papaveraceae family, such as Chelidonium majus. It is the (S)-enantiomer of stylopine and is also known as (S)-Tetrahydrocptsine. This guide provides a comprehensive overview of its chemical properties, relevant experimental protocols for its study, and its mechanism of action related to key signaling pathways.

Data Presentation

Quantitative data for (-)-Stylopine and its related forms are summarized in the table below for easy reference and comparison.

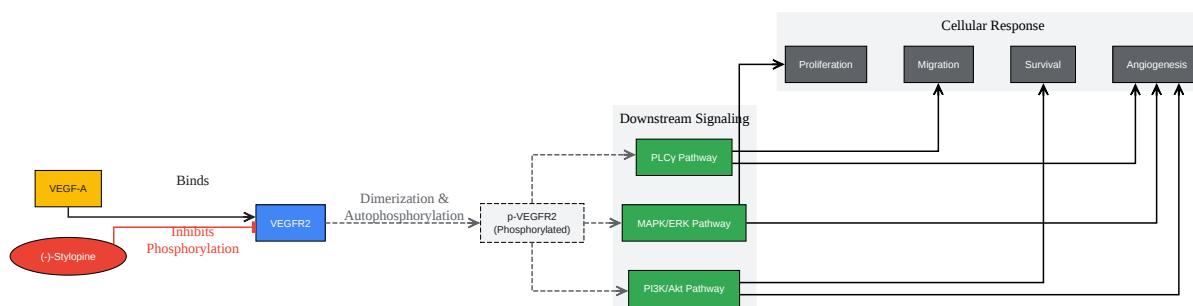
Property	(-)-Stylopine ((S)-isomer)	(±)-Stylopine (racemic)
CAS Registry Number	84-39-9[1][2]	4312-32-7[2][3][4]
Molecular Formula	C ₁₉ H ₁₇ NO ₄ [1][2][5]	C ₁₉ H ₁₇ NO ₄ [2][3]
Molecular Weight	323.34 g/mol [1][2][5][6]	323.34 g/mol [2][3]
Exact Mass	323.11575802 Da[6]	323.1100 Da[2]

Biological Activity and Signaling Pathways

(-)-Stylopine has demonstrated notable biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects. A primary mechanism of its anti-cancer activity, particularly in osteosarcoma, is the inhibition of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway.[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)

VEGF-A binding to its receptor, VEGFR2, triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the cytoplasmic domain. This activation initiates a cascade of downstream signaling pathways crucial for cell proliferation, migration, survival, and angiogenesis. These pathways include the PI3K/Akt, PLC γ , and MAPK/ERK pathways.[\[1\]](#)[\[4\]](#)[\[5\]](#)[\[7\]](#)[\[9\]](#)

(-)-Stylopine exerts its effect by significantly inhibiting the phosphorylation of VEGFR2 and reducing its total expression.[\[7\]](#) This blockade at the receptor level prevents the activation of downstream signaling molecules, thereby impeding processes like angiogenesis that are vital for tumor growth and metastasis.[\[7\]](#)



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VEGFR2 signaling pathway inhibition by **(-)-Stylopine**.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of **(-)-Stylopine**.

Cell Viability Assessment (MTT Assay)

This assay is used to assess the cytotoxic effects of **(-)-Stylopine** on cell proliferation.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Methodology:

- **Cell Seeding:** Seed osteosarcoma cells (e.g., MG-63) in a 96-well plate at a density of approximately 1×10^4 to 1.5×10^5 cells/well and incubate overnight (37°C , 5% CO_2) to allow for cell attachment.[11][12]
- **Treatment:** Treat the cells with various concentrations of **(-)-Stylopine** and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).[13]
- **MTT Addition:** Add 10-20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C , protected from light, until a purple precipitate is visible.[6]
- **Formazan Solubilization:** Carefully remove the medium and add 100-200 μL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[6][12]
- **Absorbance Measurement:** Measure the absorbance at a wavelength of 570 nm using a microplate reader.[12]
- **Data Analysis:** Calculate the percentage of cell viability relative to the vehicle control and determine the IC_{50} value (the concentration of **(-)-Stylopine** that inhibits 50% of cell growth).

Apoptosis Detection (Acridine Orange/Ethidium Bromide Staining)

This dual staining method is used to visualize nuclear morphology and differentiate between viable, apoptotic, and necrotic cells.

Principle: Acridine Orange (AO) is a vital stain that permeates all cells and makes the nuclei appear green. Ethidium Bromide (EB) only enters cells with compromised membrane integrity and stains the nucleus red. Viable cells appear uniformly green. Early apoptotic cells have condensed or fragmented chromatin that is bright green. Late apoptotic cells show condensed and fragmented orange-to-red chromatin. Necrotic cells have a uniformly red nucleus.[\[14\]](#)[\[15\]](#) [\[16\]](#)

Methodology:

- **Cell Culture and Treatment:** Grow cells on coverslips or in chamber slides and treat with **(-)-Stylopine** as described for the MTT assay.
- **Staining:** After treatment, wash the cells with Phosphate-Buffered Saline (PBS). Add a small volume (e.g., 1 μ L) of a dye mixture containing AO (100 μ g/mL) and EB (100 μ g/mL) to the cells.[\[14\]](#)
- **Incubation:** Incubate for a short period (e.g., 1-5 minutes) at room temperature.
- **Visualization:** Immediately visualize the cells under a fluorescence microscope. Capture images using appropriate filters for green and red fluorescence.
- **Analysis:** Quantify the percentage of viable, early apoptotic, late apoptotic, and necrotic cells based on their fluorescence and nuclear morphology.

Mitochondrial Membrane Potential (MMP) Assay

This assay assesses the disruption of mitochondrial function, an early hallmark of apoptosis.

Principle: The lipophilic cationic dye JC-1 (5,5',6,6'-tetrachloro-1,1',3,3'-tetraethylbenzimidazolylcarbocyanine iodide) is used to measure the mitochondrial membrane potential ($\Delta\Psi_m$). In healthy cells with high $\Delta\Psi_m$, JC-1 forms aggregates in the mitochondria,

which emit red fluorescence. In apoptotic cells with low $\Delta\Psi_m$, JC-1 remains in its monomeric form in the cytoplasm and emits green fluorescence. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.[17][18][19]

Methodology:

- Cell Preparation and Treatment: Treat cells with **(-)-Stylopine** as described previously. Include a positive control for depolarization, such as CCCP (carbonyl cyanide m-chlorophenyl hydrazone).[17][20]
- JC-1 Staining: After treatment, incubate the cells with JC-1 dye (e.g., 2 μM final concentration) in cell culture medium for 15-30 minutes at 37°C.[17][20]
- Washing: Wash the cells with PBS or an assay buffer to remove excess dye.
- Analysis: Analyze the cells using either fluorescence microscopy or flow cytometry.
 - Microscopy: Observe the shift from red to green fluorescence in treated cells compared to controls.[20]
 - Flow Cytometry: Quantify the green (FL1 channel) and red (FL2 channel) fluorescence signals to determine the ratio of red to green fluorescence, providing a quantitative measure of mitochondrial depolarization.[20]

Cell Migration Assessment (Transwell Assay)

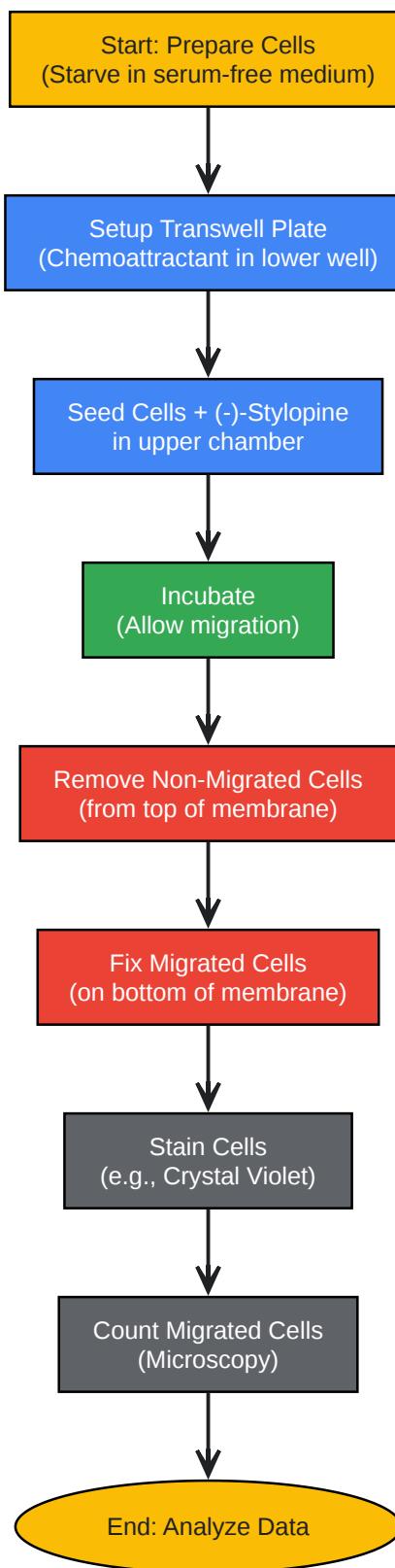
This assay evaluates the ability of **(-)-Stylopine** to inhibit cell migration.

Principle: The assay uses a chamber with two compartments (an upper insert and a lower well) separated by a porous membrane. Cells are seeded in the upper chamber, and a chemoattractant is placed in the lower chamber. The number of cells that migrate through the pores to the lower side of the membrane is quantified.[2][8]

Methodology:

- Cell Preparation: Culture cells to 80-90% confluence. Starve the cells in a serum-free medium for several hours before the assay.[8][10]

- Assay Setup: Place Transwell inserts (typically with 8 μ m pores) into a 24-well plate. Add a medium containing a chemoattractant (e.g., 10% FBS) to the lower wells.
- Cell Seeding: Resuspend the starved cells in a serum-free medium and seed them into the upper chamber of the Transwell inserts. Add different concentrations of **(-)-Stylopine** to the upper chamber along with the cells.
- Incubation: Incubate the plate for a period that allows for migration (e.g., 4-24 hours) at 37°C.[\[10\]](#)
- Cell Removal and Fixation: After incubation, remove the non-migrated cells from the upper surface of the membrane using a cotton swab. Fix the migrated cells on the bottom side of the membrane with a fixative like methanol or 70% ethanol.[\[8\]](#)
- Staining and Counting: Stain the fixed cells with a dye such as Crystal Violet. After drying, count the number of migrated cells in several microscopic fields.



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Workflow for the Transwell Cell Migration Assay.

Gene Expression Analysis (qRT-PCR for VEGFR2)

This method is used to quantify the expression level of the VEGFR2 gene (KDR).

Methodology:

- RNA Extraction: Following treatment with **(-)-Stylopine**, extract total RNA from the cells using a suitable kit.
- cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.
- qPCR Reaction: Set up the quantitative PCR reaction using the synthesized cDNA, specific primers for the VEGFR2 gene, a housekeeping gene for normalization (e.g., beta-actin or RPL27), and a fluorescent dye like SYBR Green.[21][22]
- Amplification: Perform the amplification in a real-time PCR machine under optimized thermal cycling conditions (e.g., initial denaturation, followed by cycles of denaturation, annealing, and extension).[21][23]
- Data Analysis: Determine the cycle threshold (Cq) values and calculate the relative expression of the VEGFR2 gene using the $2^{-\Delta\Delta Cq}$ method, normalizing to the housekeeping gene.

Protein Expression and Phosphorylation Analysis (Immunoblotting for VEGFR2)

This technique is used to detect the total protein levels of VEGFR2 and its phosphorylated (activated) form.

Methodology:

- Protein Extraction: Lyse the treated cells in a suitable buffer containing protease and phosphatase inhibitors to extract total protein.
- Protein Quantification: Determine the protein concentration of each sample using a standard method (e.g., BCA assay).

- SDS-PAGE: Separate the protein lysates (equal amounts of protein per lane) by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
- Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for total VEGFR2 or phospho-VEGFR2 (p-VEGFR2).[\[24\]](#)[\[25\]](#)
- Secondary Antibody and Detection: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
- Analysis: Capture the image of the blot and perform densitometry analysis to quantify the protein band intensities, normalizing to a loading control like GAPDH or β -actin.

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